

Unraveling the Selectivity of Irfin1: A Comparative Guide for Kinase Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
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For researchers in kinase drug discovery and chemical biology, the selection of highly specific inhibitor tool compounds is paramount to generating reliable experimental outcomes. This guide provides a comprehensive analysis of the cross-reactivity of Irfin1 (also known as FR180209), a potent inhibitor of the Insulin Receptor (IR) and Insulin-like Growth Factor 1 Receptor (IGF-1R). Through a detailed examination of kinase screening data and experimental methodologies, this document serves as an essential resource for scientists evaluating Irfin1 for their research needs.

Executive Summary

Irfin1 has emerged as a highly selective inhibitor of the IR and IGF-1R kinases. Extensive kinase profiling reveals a remarkably clean off-target profile, positioning Irfin1 as a superior tool compound for studying the intricate signaling pathways governed by these two receptors. This guide presents a comparative analysis of Irfin1's selectivity against a broad panel of kinases, details the experimental protocols used for its characterization, and provides visual representations of the relevant signaling pathways and experimental workflows to aid in experimental design and data interpretation.

Data Presentation: Irfin1 Kinase Selectivity Profile

The cross-reactivity of Irfin1 was assessed against a panel of 290 kinases at a concentration of 500 nM. The primary targets, Insulin Receptor (IR) and Insulin-like Growth Factor 1 Receptor (IGF-1R), were potently inhibited. Notably, Irfin1 demonstrated exceptional selectivity with minimal off-target inhibition across the vast majority of the kinome.



Below is a summary of the inhibitory activity of Irfin1 against its primary targets and a selection of other kinases. For a comprehensive list, refer to the original study by Anastassiadis et al.

Kinase Target	Percent Inhibition at 500 nM	Notes
INSR (Insulin Receptor)	73%	Primary Target
IGF1R (Insulin-like Growth Factor 1 Receptor)	Data reported as a potent dual inhibitor	Primary Target (especially inactive form)
AAK1	<25%	No significant inhibition
ABL1	<25%	No significant inhibition
ACK1	<25%	No significant inhibition
(and 285 other kinases)	<25%	No significant inhibition

Table 1.Inhibitory activity of Irfin1 against a panel of kinases. Data is presented as the percentage of inhibition at a 500 nM concentration of Irfin1.

In a comparative analysis with other known IR/IGF-1R inhibitors, BMS-754807 and OSI-906, Irfin1 displayed a significantly superior selectivity profile. While BMS-754807 and OSI-906 exhibited numerous off-target effects, Irfin1 remained highly specific for the IR/IGF-1R family.[1]

Experimental Protocols

The kinase selectivity profiling of Irfin1 was conducted using a high-throughput biochemical assay. The following protocol is based on the methodology employed by Reaction Biology Corporation's Kinase HotSpot™ platform, which was utilized in the key characterization studies of Irfin1.

Kinase Screening Assay Protocol (Reaction Biology HotSpot™ Platform)

This radiometric assay quantifies the transfer of the γ -phosphate from [γ - 33 P]ATP to a specific peptide or protein substrate by the kinase.

Reagents:



- Base Reaction Buffer: 20 mM Hepes (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.02 mg/ml
 BSA, 0.1 mM Na₃VO₄, 2 mM DTT, 1% DMSO.
- Required cofactors for individual kinases.
- Purified, recombinant kinases.
- Specific peptide or protein substrates.
- Irfin1 (or other test compounds) dissolved in 100% DMSO.
- [y-³³P]ATP.

Procedure:

- The substrate is prepared in the freshly made base reaction buffer.
- Any necessary cofactors are added to the substrate solution.
- The specific kinase is then added to the substrate solution and mixed gently.
- The test compound (e.g., Irfin1) in 100% DMSO is delivered to the kinase-substrate mixture using acoustic technology for precise nanoliter dispensing. The mixture is incubated for 20 minutes at room temperature.
- The kinase reaction is initiated by the addition of $[y^{-33}P]ATP$. The reaction is allowed to proceed for 2 hours at room temperature.
- The reaction is stopped, and the phosphorylated substrate is captured on a P81 phosphocellulose filter.
- The amount of incorporated radiolabel is quantified using a scintillation counter to determine the kinase activity.
- The percentage of inhibition is calculated by comparing the kinase activity in the presence of the inhibitor to the activity in a vehicle (DMSO) control.

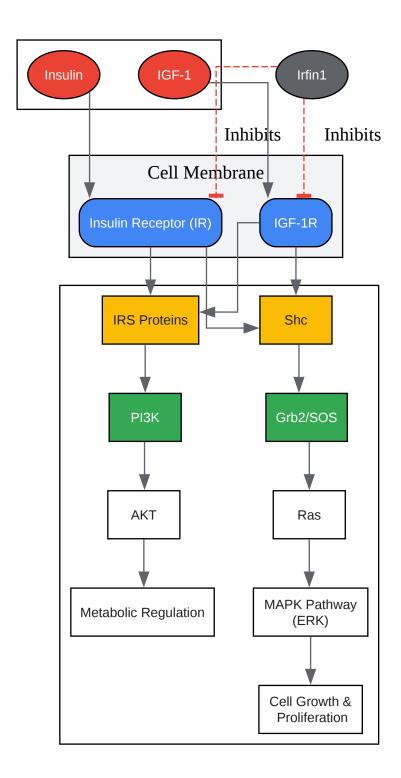


For the initial broad-panel screening of Irfin1, a single concentration of 500 nM was used. The ATP concentration is typically at or near the Km for each individual kinase to provide a more accurate measure of the inhibitor's potency.

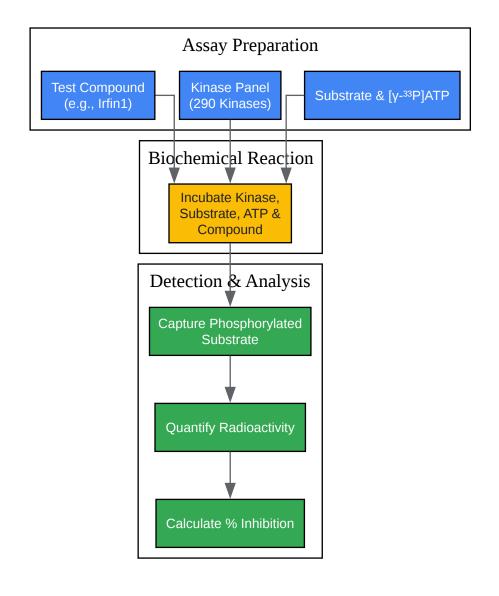
Mandatory Visualizations Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the biological context of Irfin1's activity and the methodology of its characterization, the following diagrams have been generated using the Graphviz DOT language.









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References

- 1. reactionbiology.com [reactionbiology.com]
- To cite this document: BenchChem. [Unraveling the Selectivity of Irfin1: A Comparative Guide for Kinase Researchers]. BenchChem, [2025]. [Online PDF]. Available at:



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